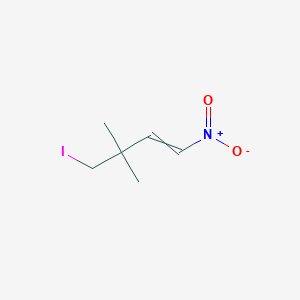
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is an organic compound with the molecular formula C6H10INO2 It is characterized by the presence of an iodine atom, a nitro group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene typically involves the iodination of 3,3-dimethyl-1-nitrobut-1-ene. This can be achieved through the reaction of 3,3-dimethyl-1-nitrobut-1-ene with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Scientific Research Applications
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene involves its interaction with various molecular targets. The iodine atom and nitro group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobut-1-ene: Similar in structure but lacks the iodine atom.
3,3-Dimethyl-1-nitrobut-1-ene: Similar but without the iodine substitution.
4-Iodo-1-butene: Similar but lacks the nitro group.
Uniqueness
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is unique due to the presence of both an iodine atom and a nitro group within its structure.
Properties
CAS No. |
827573-98-8 |
|---|---|
Molecular Formula |
C6H10INO2 |
Molecular Weight |
255.05 g/mol |
IUPAC Name |
4-iodo-3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H10INO2/c1-6(2,5-7)3-4-8(9)10/h3-4H,5H2,1-2H3 |
InChI Key |
QVFJFFWKYYPREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















